molecular formula C7H6Cl3NO2 B1529118 3-Amino-4,5-dichlorobenzoic acid hydrochloride CAS No. 1820619-32-6

3-Amino-4,5-dichlorobenzoic acid hydrochloride

Cat. No. B1529118
CAS RN: 1820619-32-6
M. Wt: 242.5 g/mol
InChI Key: XUJUITLWEZGNNO-UHFFFAOYSA-N
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Description

3-Amino-4,5-dichlorobenzoic acid hydrochloride is a chemical compound with the empirical formula C7H5Cl2NO2 . It is a solid substance and its molecular weight is 242.49 .


Molecular Structure Analysis

The InChI code for 3-Amino-4,5-dichlorobenzoic acid hydrochloride is 1S/C7H5Cl2NO2.ClH/c8-4-1-3 (7 (11)12)2-5 (10)6 (4)9;/h1-2H,10H2, (H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Amino-4,5-dichlorobenzoic acid hydrochloride is a solid substance . Its molecular weight is 242.49 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Bioremediation

3-Amino-4,5-dichlorobenzoic acid hydrochloride: can play a role in the bioremediation of chlorobenzoic acids (CBAs). CBAs are environmental pollutants that can arise from various sources, including the degradation of herbicides, insecticides, and polychlorinated biphenyls (PCBs). The compound can be involved in the microbial degradation pathways that convert these pollutants into less harmful substances .

Pharmaceutical Degradation Products

This compound may also be significant in the study of pharmaceutical degradation. Certain drugs, when decomposed, can lead to the formation of CBAs. Understanding the role of 3-Amino-4,5-dichlorobenzoic acid hydrochloride in these processes can help in assessing the environmental impact of pharmaceutical waste .

Synthesis of Dichlorobenzamide Derivatives

The compound is used in the synthesis of various dichlorobenzamide derivatives. These derivatives have applications ranging from materials science to biology, and their synthesis often involves reactions with arylamine compounds .

Biological Activity Studies

3-Amino-4,5-dichlorobenzoic acid hydrochloride: and its derivatives can be studied for their biological activities. For instance, some dichlorobenzamide derivatives exhibit antitumoral and anticonvulsive activities. Research into these activities can lead to the development of new therapeutic agents .

Environmental Chemistry

In environmental chemistry, the study of 3-Amino-4,5-dichlorobenzoic acid hydrochloride can contribute to understanding the fate of chlorinated organic compounds in nature. This includes their transformation products and how they interact with other environmental contaminants .

Analytical Chemistry

The compound can be used as a standard or reference in analytical chemistry to develop methods for detecting and quantifying CBAs in environmental samples. This is crucial for monitoring pollution and assessing the effectiveness of remediation efforts .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

While specific future directions for 3-Amino-4,5-dichlorobenzoic acid hydrochloride are not available in the retrieved data, a related compound, 3,5-Dichloro-4-hydroxybenzoic acid, has been used as cyclin-dependent kinase inhibitors to treat cell proliferative disorders, such as cancer . This suggests potential future directions in medical and pharmaceutical research.

properties

IUPAC Name

3-amino-4,5-dichlorobenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2.ClH/c8-4-1-3(7(11)12)2-5(10)6(4)9;/h1-2H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJUITLWEZGNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,5-dichlorobenzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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